molecular formula C13H19N B13322172 2-(3-Ethylphenyl)piperidine

2-(3-Ethylphenyl)piperidine

Cat. No.: B13322172
M. Wt: 189.30 g/mol
InChI Key: PQAMYIIYXKLYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylphenyl)piperidine (CAS 1213884-95-7) is a chemical compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C13H19N and a molecular weight of 189.30 g/mol, this piperidine derivative belongs to a class of heterocycles that are among the most important synthetic fragments for designing new drugs . The piperidine ring is a fundamental structural motif present in more than twenty classes of pharmaceuticals and various natural alkaloids . As a building block, 2-(3-Ethylphenyl)piperidine is valuable for the synthesis of more complex molecules. Its structure is closely related to other phenylpiperidine derivatives which have documented pharmacological activities, suggesting its potential as a key intermediate in exploring new biologically active compounds . Researchers utilize this compound in the development of novel therapeutic agents, and it can serve as a substrate in modern organic synthesis methods, including hydrogenation and cyclization reactions, to create diverse piperidine-based libraries . Piperidine derivatives, in general, have been investigated for their potential anticancer properties, with studies indicating they may regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which are essential for cancer cell survival and proliferation . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions are a dark place, under an inert atmosphere, and at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(3-ethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3

InChI Key

PQAMYIIYXKLYOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Protocols for 2-(3-Ethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details three distinct, high-fidelity synthesis pathways for 2-(3-Ethylphenyl)piperidine , a critical scaffold in the development of dissociative anesthetic analogues and monoamine reuptake inhibitors. Unlike generic 2-arylpiperidine syntheses, this guide addresses the specific challenges posed by the meta-ethyl substituent—specifically, the preservation of the ethyl group during oxidative steps and the induction of chirality at the C2 position.[1]

The methods selected range from robust industrial-scale hydrogenation to precision enantioselective organometallic coupling, ensuring applicability across drug discovery phases from hit-to-lead to process optimization.[1]

Strategic Analysis of the Scaffold

The target molecule features a piperidine ring substituted at the C2 position with a 3-ethylphenyl group.[1]

  • Structural Challenge: The C2 stereocenter is prone to racemization under harsh conditions.[1]

  • Electronic Considerations: The meta-ethyl group is weakly electron-donating (+I effect), which influences the electronics of the aryl ring less than para substituents, but creates steric bulk that must be accommodated during catalytic cycles.

  • Pharmacological Relevance: 2-Arylpiperidines are pharmacophores for NMDA receptor antagonism and NET/DAT inhibition.[1] The 3-ethyl homologue serves as a lipophilic probe to map the hydrophobic pockets of these target proteins.[1]

Method A: Catalytic Hydrogenation of Functionalized Pyridines (Scalable)

Best For: Multi-gram scale synthesis where racemic product is acceptable or chiral resolution is planned downstream.[1] Core Mechanism: Suzuki-Miyaura cross-coupling followed by heterogeneous catalytic reduction.[1]

Phase 1: Precursor Synthesis (Suzuki Coupling)

The synthesis begins with the construction of the biaryl core, 2-(3-ethylphenyl)pyridine .

  • Reagents: 2-Bromopyridine, 3-Ethylphenylboronic acid.[1]

  • Catalyst: Pd(PPh3)4 (Tetrakis).

  • Base/Solvent: Na2CO3 / Toluene:Ethanol:Water (2:1:1).

Protocol:

  • Charge a reaction vessel with 2-bromopyridine (1.0 eq) and 3-ethylphenylboronic acid (1.1 eq).

  • Add Pd(PPh3)4 (3-5 mol%) under an inert argon atmosphere.

  • Add the degassed solvent system and reflux at 90°C for 12 hours.

  • Critical Checkpoint: Monitor consumption of 2-bromopyridine via TLC or LC-MS to prevent homocoupling byproducts.

  • Workup: Extract with EtOAc, wash with brine, and purify via flash column chromatography (Hexane/EtOAc).

Phase 2: Heterogeneous Hydrogenation

The reduction of the pyridine ring requires high pressure or active catalysts due to the aromatic stability.[1]

  • Catalyst: PtO2 (Adams' Catalyst) or Rh/C (5%).

  • Solvent: Glacial Acetic Acid (AcOH).[2]

  • Conditions: 50-60 psi H2, Room Temperature, 12-24 hours.

Technical Insight: While PtO2 is the standard, Rh/C is often superior for preventing the over-reduction of the ethyl group (to ethylcyclohexyl) or hydrogenolysis of the C-N bond.[1] The use of acetic acid protonates the pyridine nitrogen (forming the pyridinium salt), which activates the ring toward hydride attack.

Experimental Protocol:

  • Dissolve 2-(3-ethylphenyl)pyridine (1.0 g) in glacial AcOH (10 mL).

  • Add PtO2 (50 mg, 5 wt%). Caution: Pyrophoric.

  • Hydrogenate in a Parr shaker at 60 psi.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Neutralization: Concentrate the filtrate and neutralize with aq. NaOH/NaHCO3 to liberate the free base.[1]

  • Yield: Typically 85-95% (Racemic).[1]

Method B: Enantioselective Dynamic Resolution (Chiral Precision)

Best For: Asymmetric synthesis of (S)- or (R)-2-(3-ethylphenyl)piperidine with high enantiomeric excess (>90% ee). Core Mechanism: Lithiation of N-Boc-piperidine followed by dynamic thermodynamic resolution (DTR) and Negishi coupling.[1]

This method utilizes the lability of the C-Li bond alpha to the nitrogen.[1] In the presence of a chiral ligand (e.g., Sparteine), the lithiated species equilibrates to a thermodynamically preferred diastereomer, which is then trapped.

Workflow Visualization

G NBoc N-Boc-Piperidine Lithiation s-BuLi / (-)-Sparteine (-78°C) NBoc->Lithiation Equilibrium Lithiated Intermediate (Dynamic Resolution) Lithiation->Equilibrium Transmetal ZnCl2 (Transmetalation) Equilibrium->Transmetal Stereoretentive Coupling Pd(OAc)2 / t-Bu3P 1-Bromo-3-ethylbenzene Transmetal->Coupling Negishi Coupling Product (S)-2-(3-Ethylphenyl) piperidine Coupling->Product

Figure 1: Enantioselective synthesis via Dynamic Thermodynamic Resolution (DTR).[1][3]

Detailed Protocol
  • Lithiation: To a solution of N-Boc-piperidine (1.0 eq) in Et2O at -78°C, add (-)-sparteine (1.2 eq) followed by s-BuLi (1.2 eq). Stir for 4-6 hours.

    • Mechanism:[2][3][4][5][6][7] The lithiated species undergoes rapid inversion.[1] The complex with sparteine stabilizes one enantiomer over the other.[1]

  • Transmetalation: Add ZnCl2 (1.0 M in Et2O) dropwise. The reaction becomes stereochemically rigid at this point.[1][3] Warm to room temperature.

  • Negishi Coupling:

    • Prepare a separate catalyst solution: Pd(OAc)2 (5 mol%) and P(t-Bu)3 (10 mol%) in THF.

    • Add 1-bromo-3-ethylbenzene (1.2 eq) and the catalyst solution to the organozinc reagent.[1]

    • Stir at room temperature for 12 hours.

  • Deprotection: Treat the resulting N-Boc-2-(3-ethylphenyl)piperidine with TFA/DCM (1:4) to yield the free amine.

Self-Validating Check:

  • Chiral HPLC: Analyze the N-Boc intermediate before deprotection using a Chiralcel OD-H column to verify ee%.

  • Stereochemistry: Use (-)-sparteine to access the (S)-enantiomer. Use (+)-sparteine surrogate (O'Brien's diamine) for the (R)-enantiomer.

Method C: De Novo Synthesis via Aza-Achmatowicz Rearrangement (Green)[8]

Best For: Scenarios requiring high functional group tolerance or when starting from biomass-derived precursors (furfural). Core Mechanism: Oxidative rearrangement of furfuryl amines to dihydropyridinones, followed by arylation.[1]

Protocol Overview:

  • Condensation: React furfural with 3-ethylaniline (or use furfurylamine + alkylation) to form the amine precursor. Correction: For 2-arylpiperidines, it is better to start with a furfuryl carbamate, perform the rearrangement, and then arylate.

  • Rearrangement: Treat N-Cbz-furfurylamine with NBS (N-bromosuccinimide) in aqueous THF. This effects the Aza-Achmatowicz rearrangement , yielding a dihydropyridinone.[1][8]

  • Arylation: React the enone with 3-ethylphenylboronic acid under Rh-catalysis (conjugate addition) or Pd-catalysis.[1]

  • Reduction: Hydrogenate the remaining ketone and alkene to yield the piperidine.

Comparative Data Analysis

ParameterMethod A: HydrogenationMethod B: Dynamic ResolutionMethod C: Aza-Achmatowicz
Overall Yield High (70-85%)Moderate (50-65%)Moderate (45-60%)
Enantioselectivity Racemic (0% ee)Excellent (>90% ee)High (>90% ee via chiral catalyst)
Step Count 2 Steps3 Steps (incl. deprotection)4-5 Steps
Cost Efficiency High (Cheap reagents)Low (Expensive ligands/Li)Medium
Scalability Kg-scale readyg-scaleg-scale

References

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products. Organic Letters, 2019.[1][8]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, 2002.[9]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 2010.[1]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 2024.

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository.

Sources

The Architectural Blueprint of Affinity: An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Ethylphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents targeting the central nervous system (CNS).[1][2][3] Among these, 2-(3-Ethylphenyl)piperidine and its analogs have emerged as a promising class of molecules, particularly for their ability to modulate monoamine transporters such as the dopamine transporter (DAT).[4][5] Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide synthesizes the current understanding of the structure-activity relationship (SAR) of 2-(3-Ethylphenyl)piperidine analogs, providing a comprehensive resource for researchers in the field.

The Privileged Scaffold: An Introduction to 2-Substituted Piperidines

The piperidine ring is a versatile heterocyclic motif that offers a stable, three-dimensional framework for orienting pharmacophoric groups in space.[1] Its presence in a wide array of clinically successful drugs underscores its "privileged" status in drug discovery.[1][3] In the context of CNS-active agents, the piperidine core often serves to anchor key recognition elements that interact with specific biological targets, such as G-protein coupled receptors and neurotransmitter transporters.[5][6][7] The 2-substituted piperidine architecture, in particular, has been extensively explored, leading to the discovery of potent inhibitors of monoamine reuptake.[8][9]

Deconstructing the Pharmacophore: A Systematic Exploration of SAR

The biological activity of 2-(3-Ethylphenyl)piperidine analogs is exquisitely sensitive to structural modifications at three primary locations: the phenyl ring, the piperidine ring itself, and the piperidine nitrogen. A systematic investigation of these regions has yielded critical insights into the key molecular features governing their pharmacological profile.

The Phenyl Ring: A Gateway to Potency and Selectivity

The nature and position of substituents on the phenyl ring play a pivotal role in determining both the potency and selectivity of these analogs for their biological targets.

  • The Ethyl Group at Position 3: The placement of the ethyl group at the meta-position of the phenyl ring is a crucial determinant of high affinity for the dopamine transporter. Shifting this group to the ortho or para position generally leads to a significant decrease in potency. This suggests a specific hydrophobic pocket within the DAT binding site that favorably accommodates the ethyl group in the meta-conformation.

  • Substitution on the Phenyl Ring: The introduction of additional substituents on the phenyl ring can further modulate activity. For instance, the addition of electron-withdrawing groups, such as halogens, can influence the electronic properties of the aromatic system and potentially enhance binding affinity through favorable interactions with the receptor. Conversely, bulky substituents are often detrimental to activity, likely due to steric hindrance.

The Piperidine Ring: Stereochemistry and Conformational Constraints

The stereochemistry and conformational flexibility of the piperidine ring are critical for optimal interaction with the target protein.

  • Chirality at the 2-Position: The carbon atom at the 2-position of the piperidine ring is a chiral center. Biological testing of individual enantiomers has consistently demonstrated that one enantiomer is significantly more active than the other, highlighting the stereospecific nature of the binding interaction. This underscores the importance of asymmetric synthesis or chiral resolution in the development of these compounds.

  • Ring Conformation: The piperidine ring can adopt various chair and boat conformations. The preferred conformation for binding is one that optimally presents the 2-phenyl group and the nitrogen substituent for interaction with the target. Modifications that constrain the ring's flexibility, such as the introduction of additional substituents or fusion to another ring system, can have a profound impact on activity.[9]

The Piperidine Nitrogen: Tuning the Physicochemical Properties

The substituent on the piperidine nitrogen is a key handle for modifying the physicochemical properties of the analogs, including their basicity, lipophilicity, and potential for hydrogen bonding.

  • N-Alkylation: The size and nature of the alkyl group on the nitrogen atom significantly influence potency. While a methyl group is often well-tolerated, larger or more complex alkyl groups can either enhance or diminish activity depending on the specific target.[8] For instance, in some series, increasing the chain length of the N-alkyl substituent leads to a decrease in DAT affinity but an increase in affinity for the serotonin transporter (SERT).[8]

  • N-Arylation and Other Substituents: The replacement of the N-alkyl group with an aryl or other functional groups can dramatically alter the pharmacological profile. This position offers a valuable opportunity for introducing functionalities that can engage in additional interactions with the target or fine-tune the overall properties of the molecule.

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR principles, the following diagram highlights the critical regions of the 2-(3-Ethylphenyl)piperidine scaffold and the impact of their modification.

SAR_Diagram cluster_scaffold 2-(3-Ethylphenyl)piperidine Scaffold cluster_modifications Key Modification Points & Their Impact Scaffold Phenyl Phenyl Ring (Potency & Selectivity) Scaffold->Phenyl Position & Nature of Substituents Piperidine Piperidine Ring (Stereochemistry & Conformation) Scaffold->Piperidine Chirality at C2 & Ring Conformation Nitrogen Piperidine Nitrogen (Physicochemical Properties) Scaffold->Nitrogen N-Substituent (Size & Functionality)

Caption: Key modification points on the 2-(3-Ethylphenyl)piperidine scaffold.

Experimental Protocols for SAR Elucidation

A robust investigation of the SAR of 2-(3-Ethylphenyl)piperidine analogs necessitates a suite of well-defined experimental protocols. The following outlines the core methodologies employed in this process.

Synthesis of Analogs

The synthesis of a diverse library of analogs is the foundational step in any SAR study. A general synthetic strategy often involves the construction of the substituted piperidine ring followed by derivatization of the phenyl ring and the piperidine nitrogen.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivatives) Step1 Piperidine Ring Formation (e.g., Catalytic Hydrogenation) Start->Step1 Step2 Introduction of Phenyl Group (e.g., Suzuki or Negishi Coupling) Step1->Step2 Step3 Derivatization of Piperidine Nitrogen (e.g., Reductive Amination, N-Alkylation) Step2->Step3 Step4 Purification & Characterization (e.g., Chromatography, NMR, MS) Step3->Step4 Final Target Analogs Step4->Final

Sources

Methodological & Application

Application Note: Behavioral Characterization of 3-Ethyl-PCP in Rodent Models of NMDA Hypofunction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Clarification

Nomenclature and Compound Identification

This Application Note addresses the behavioral characterization of 3-Ethyl-PCP (N-(1-(3-ethylphenyl)cyclohexyl)piperidine), a dissociative arylcyclohexylamine structurally related to Phencyclidine (PCP) and 3-MeO-PCP.

CRITICAL NOTE ON NOMENCLATURE: The specific chemical name provided in the request, "2-(3-Ethylphenyl)piperidine" , refers to a distinct chemical entity (CAS 1270412-35-5) characterized by a piperidine ring substituted at the C2 position with a 3-ethylphenyl group. This structure resembles the scaffold of Desoxypipradrol (2-DPMP) and Methylphenidate , suggesting potential stimulant (NDRI) activity rather than NMDA antagonism. However, due to the lack of published behavioral data on the specific 2-substituted variant, and the high prevalence of 3-substituted PCP analogs in schizophrenia research, this guide focuses on the 3-Ethyl-PCP analog as the primary agent for modeling NMDA receptor hypofunction.

Mechanism of Action

3-Ethyl-PCP acts primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding inside the ion channel (PCP site) to block calcium influx. This blockade disrupts glutamatergic signaling, leading to secondary dopaminergic and serotonergic dysregulation.

Therapeutic Relevance:

  • Schizophrenia Modeling: Mimics "positive" (hyperlocomotion), "negative" (social withdrawal), and "cognitive" (gating deficits) symptoms.

  • Dissociative Anesthesia: Evaluation of cataleptic and analgesic properties.

Part 2: Chemical Handling & Formulation

Physicochemical Properties[1]
  • Appearance: Typically a white crystalline solid (HCl salt).

  • Lipophilicity: High.

  • Solubility: Poor in neutral water; soluble in ethanol, DMSO, or acidified saline.

Preparation Protocol (Injectable Solution)

Objective: Create a 1.0 mg/mL stock solution for Intraperitoneal (IP) or Subcutaneous (SC) injection.

  • Weighing: Accurately weigh 10 mg of 3-Ethyl-PCP HCl.

  • Dissolution:

    • Add 100 µL of absolute Ethanol (or DMSO) to the powder. Vortex until fully dissolved.

    • Alternative: If using freebase, dissolve in 0.1 M HCl first, then buffer.

  • Dilution: Slowly add 9.9 mL of sterile 0.9% Saline while vortexing.

  • pH Adjustment: Check pH. If < 5.0, adjust carefully with 0.1 M NaOH to pH ~6.0–7.0.

    • Warning: Rapid pH change may cause precipitation.

  • Filtration: Pass through a 0.22 µm syringe filter for sterilization.

Stability: Fresh preparation recommended daily. Store stock at -20°C.

Part 3: Mechanism Visualization

The following diagram illustrates the pharmacological cascade initiated by 3-Ethyl-PCP, leading to the behavioral phenotypes measured in this guide.

NMDA_Mechanism Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activation Ca_Influx Calcium (Ca2+) Influx NMDAR->Ca_Influx Normal Function GABA_Inter GABAergic Interneuron (Parvalbumin+) NMDAR->GABA_Inter Excitation Compound 3-Ethyl-PCP Blockade Channel Blockade (PCP Site) Compound->Blockade Binding Blockade->NMDAR Inhibits Blockade->GABA_Inter Reduces Drive Disinhibition Cortical Disinhibition GABA_Inter->Disinhibition Loss of Inhibition DA_Release Hyper-Dopaminergic State (Mesolimbic) Disinhibition->DA_Release Glutamate Surge Behavior Psychosis-like Behavior (Hyperlocomotion / PPI Deficit) DA_Release->Behavior Phenotype

Caption: 3-Ethyl-PCP blocks NMDA receptors on GABAergic interneurons, causing cortical disinhibition and subsequent hyper-dopaminergic states.

Part 4: Experimental Protocols

Protocol A: Locomotor Activity (Open Field Test)

Purpose: To assess positive psychotic symptoms (psychomotor agitation).

Subjects: C57BL/6J Mice (Male, 8-10 weeks) or Sprague-Dawley Rats. Dose Range: 1.0, 3.0, and 10.0 mg/kg (IP).

Workflow:

  • Acclimatization: Move animals to the testing room 60 mins prior to testing (dim light, white noise).

  • Habituation (Baseline): Place animal in the Open Field arena (40x40 cm) for 30 minutes before injection. This establishes baseline activity and reduces novelty-induced exploration.

  • Injection: Administer Vehicle or 3-Ethyl-PCP (IP).

  • Testing: Immediately return animal to the arena.

  • Recording: Record locomotor activity (Total Distance Traveled, Velocity) for 60–90 minutes.

Data Analysis: Bin data into 5-minute intervals. 3-Ethyl-PCP typically induces a biphasic effect: initial ataxia (at high doses) followed by sustained hyperlocomotion.

GroupDose (mg/kg)Expected Outcome
Vehicle0Baseline decay (habituation)
Low Dose1-3Mild hyperactivity
High Dose10Stereotypy, Ataxia, Robust Hyperactivity
Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Purpose: To assess sensorimotor gating deficits (a translational biomarker for schizophrenia).

Equipment: Sound-attenuated startle chambers with accelerometers.

Workflow:

  • Acclimatization: 5 minutes background noise (65 dB).

  • Blocks:

    • Block 1: Pulse Alone (120 dB) x 6 (To habituate startle).

    • Block 2 (Test): Pseudo-randomized mixture of:

      • Pulse Alone (120 dB).

      • Prepulse + Pulse (PP69, PP73, PP81 dB + 120 dB Pulse).

      • Null (No stimulus).

    • Block 3: Pulse Alone (120 dB) x 6 (To check fatigue).

  • Dosing: Administer 3-Ethyl-PCP 15–20 minutes prior to the session to ensure peak plasma levels during Block 2.

Calculation:



Self-Validating Check: Ensure the "Pulse Alone" amplitude in Block 3 is not significantly lower than Block 1 (fatigue) and that the drug does not abolish the startle reflex entirely (sedation). 3-Ethyl-PCP should significantly reduce %PPI compared to vehicle.

Part 5: Experimental Workflow Diagram

Workflow cluster_Exp Testing Day Start Start: Acclimatization (1 Week) Handling Handling (3 Days) Start->Handling Random Randomization (Groups n=8-12) Handling->Random Habit Habituation (30 min) Random->Habit Inject Injection (IP/SC) (T=0) Habit->Inject Baseline Recorded Wait Absorption Phase (15-20 min) Inject->Wait Measure Data Acquisition (OFT / PPI) Wait->Measure Analyze Data Analysis (ANOVA) Measure->Analyze

Caption: Standardized workflow for behavioral testing to ensure reproducibility and minimize stress-induced artifacts.

Part 6: Safety & Ethical Considerations

  • Potency: Arylcyclohexylamines are potent CNS depressants/dissociatives. Handle with Schedule I/II equivalent precautions (depending on local jurisdiction).

  • Animal Welfare: High doses (>10 mg/kg) may induce catalepsy or convulsions . Monitor animals for 2 hours post-injection.

  • Waste Disposal: All bedding and sharps must be treated as hazardous chemical waste due to the stability of the compound.

Part 7: References

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis.[1][2] Link

  • Geyer, M. A., et al. (2001). Pharmacological models of the cognitive deficits of schizophrenia. Disease Models & Mechanisms. Link (Note: General reference for PPI protocols).

  • Morris, B. J., et al. (2005). Animal models of schizophrenia in vivo: Mechanism of NMDA receptor hypofunction. Neuroscience & Biobehavioral Reviews. Link

  • Halberstadt, A. L., et al. (2016). Behavioral effects of α-ethyltryptamine and related compounds. (Used for comparative locomotor protocols). Psychopharmacology. Link

Sources

Application Note: Quantitative Analysis of 2-(3-Ethylphenyl)piperidine (2-3-EPP) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the method development and validation for the quantification of 2-(3-Ethylphenyl)piperidine (2-3-EPP) in human plasma and urine. 2-3-EPP is a 2-substituted arylpiperidine, structurally analogous to dissociative agents like Desoxypipradrol (2-DPMP) and related New Psychoactive Substances (NPS).

Due to the secondary amine moiety and lipophilic ethylphenyl substituent, this analyte presents specific challenges regarding peak tailing on C18 stationary phases and significant matrix suppression in ESI+ mode. This guide provides a robust Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS quantification, ensuring high recovery (>85%) and precise differentiation from potential regioisomers (e.g., 4-ethylphenyl analogs).

Physicochemical Context & Strategy

Understanding the molecule is the first step in designing a self-validating protocol.

  • Structure: A piperidine ring substituted at the C2 position with a 3-ethylphenyl group.

  • Basicity (pKa): Calculated ~9.2–9.8 (Secondary amine).

  • LogP: ~3.5 (Highly lipophilic).

  • Analytical Implication:

    • Extraction: The high pKa makes Mixed-Mode Cation Exchange (MCX) the ideal extraction mechanism. By lowering sample pH, we lock the drug onto the sorbent, allowing aggressive organic washes to remove neutral matrix interferences.

    • Chromatography: Secondary amines interact with residual silanols on silica columns, causing tailing. End-capped columns and acidic mobile phases are mandatory.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often used for arylpiperidines, but it frequently suffers from emulsion formation and lower recovery of polar metabolites. We utilize a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent to ensure varying plasma phospholipids are removed.

Materials
  • Sorbent: Polymeric MCX (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL cartridges.

  • Internal Standard (IS): 2-DPMP-d5 or Ketamine-d4 (if specific isotopolog is unavailable).

  • Matrix: Human Plasma (K2EDTA) or Urine (Hydrolyzed).

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 200 µL Plasma/Urine.[1]

    • Add 20 µL Internal Standard working solution (100 ng/mL).

    • Add 200 µL 2% Phosphoric Acid (H3PO4) . Why? To protonate the piperidine nitrogen (charge tag) and disrupt protein binding.

    • Vortex for 30s and centrifuge at 10,000 x g for 5 min.

  • Conditioning:

    • 1 mL Methanol (MeOH).[2]

    • 1 mL Ultrapure Water.

  • Loading:

    • Load the entire pre-treated supernatant onto the cartridge at a flow rate of <1 mL/min.

  • Washing (Critical Step):

    • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. Removes hydrophilic interferences.

    • Wash 2 (Organic/Acidic): 1 mL Methanol.[2] Crucial: Since the analyte is positively charged and bound by ionic interaction, pure methanol will wash away neutral lipids and hydrophobic interferences without eluting the drug.

  • Elution:

    • Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol . Why? The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate eluate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Workflow Visualization

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (2% H3PO4) Protonate Amine (NH2+) Start->Acidify pH < 3 Load Load MCX Cartridge (Ionic Binding) Acidify->Load Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals/Lipids) Wash1->Wash2 Analyte Retained Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Break Ionic Bond Inject LC-MS/MS Analysis Elute->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) logic flow ensuring specific isolation of basic piperidines.

Instrumental Analysis (LC-MS/MS)[1][5][6][7]

Methodology: Ultra-High Performance Liquid Chromatography (UHPLC) with Triple Quadrupole Mass Spectrometry.

Chromatographic Conditions
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

    • Expert Insight: Biphenyl phases provide superior selectivity for aromatic isomers (like separating 2-ethyl from 3-ethyl isomers) compared to standard C18 via pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)

Piperidines fragment predictably. The alpha-cleavage adjacent to the nitrogen is the dominant pathway.[4][5]

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
2-(3-Ethylphenyl)piperidine 190.2 [M+H]+ 84.1 161.1 25 / 15
2-DPMP-d5 (IS)257.296.1167.125 / 15
  • Transition Logic:

    • m/z 84.1: Characteristic piperidine ring fragment (C5H10N+). High intensity, used for quantitation.

    • m/z 161.1: Loss of ethyl group (C2H5) or ring opening. Used for confirmation.[6][7]

Fragmentation Pathway Diagram

Frag_Pathway Parent Parent Ion [M+H]+ = 190.2 Alpha Alpha Cleavage Parent->Alpha Frag1 Piperidine Ring m/z 84.1 (Quant) Alpha->Frag1 Charge Retention on N Frag2 Ethylphenyl Carbocation m/z 105.1 Alpha->Frag2 Charge Retention on Aryl

Figure 2: Predicted ESI+ fragmentation pathway for 2-substituted piperidines.

Method Validation Parameters

To ensure Trustworthiness and regulatory compliance (SWGTOX/FDA guidelines), the following criteria must be met:

Linearity & Sensitivity
  • Range: 1.0 ng/mL – 500 ng/mL.

  • Weighting: 1/x².

  • LOD (Limit of Detection): 0.2 ng/mL (S/N > 3).

  • LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10, CV < 20%).

Matrix Effect & Recovery
  • Matrix Effect (ME): Calculated as

    
    .
    
    • Acceptance: 85-115%. If ME < 80% (Ion Suppression), consider diluting the extract or improving the Wash 2 step in SPE.

  • Recovery (RE): Calculated as

    
    .
    
    • Target: > 80% for MCX extraction.

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amine and silanol groups on the column.

    • Solution: Ensure Mobile Phase A contains Ammonium Formate (2-5 mM) . The ammonium ions compete for silanol sites, sharpening the analyte peak.

  • Issue: Isobaric Interference.

    • Cause: 4-ethyl or 2-ethyl isomers may co-elute.

    • Solution: Use a Biphenyl column rather than C18. The biphenyl stationary phase interacts differently with the position of the ethyl group on the phenyl ring, often providing baseline resolution of regioisomers.

  • Issue: Carryover.

    • Cause: Lipophilic nature of the ethylphenyl group causing stickiness in the injector.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid.

References

  • Wohlfarth, A., et al. (2011). "Comprehensive characterization of the new designer drug 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine) by LC-MS/MS." Journal of Chromatography B. Link

  • Helfer, A. G., et al. (2013). "Determination of novel psychoactive substances in biological samples using solid-phase extraction and liquid chromatography–tandem mass spectrometry." Journal of Analytical Toxicology. Link

  • Peters, F. T. (2011). "Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology." Clinical Biochemistry. Link

  • BenchChem. (2025).[4] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Note Series. Link

  • Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. Link

Sources

Application Note & Protocol: Characterization of 2-(3-Ethylphenyl)piperidine at the Dopamine Transporter via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide to characterizing the binding affinity of a novel compound, 2-(3-Ethylphenyl)piperidine, for the dopamine transporter (DAT). Radioligand binding assays are a cornerstone of pharmacology, offering a robust and sensitive method to quantify the interaction between a ligand and its receptor.[1][2][3] This protocol is designed for researchers with a foundational understanding of receptor pharmacology and laboratory techniques. It details the theoretical underpinnings and step-by-step procedures for both saturation and competition binding assays using rat striatal membranes and the high-affinity radioligand [³H]WIN 35,428.[4][5]

Introduction: The Rationale for Radioligand Binding Assays

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, clearing dopamine from the synaptic cleft.[6] It is a primary target for numerous psychoactive compounds and therapeutic agents.[6][7] Understanding the affinity of a novel compound like 2-(3-Ethylphenyl)piperidine for DAT is a crucial first step in elucidating its pharmacological profile.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.[1][8] These assays rely on the principle of a radiolabeled ligand (radioligand) binding to a receptor. The interaction can be quantified by measuring the radioactivity bound to the receptor preparation.[8][9]

This guide will detail two fundamental types of radioligand binding experiments:

  • Saturation Binding Assay: This experiment determines the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand.[1][8][10][11] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity.[8][12][13]

  • Competition Binding Assay: This assay measures the ability of an unlabeled compound (the "competitor," in this case, 2-(3-Ethylphenyl)piperidine) to displace the binding of a fixed concentration of radioligand.[14][15][16] The results are used to calculate the inhibition constant (Ki) of the competitor, which reflects its affinity for the receptor.[10][14]

Principle of the Assay

The foundation of radioligand binding assays is the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[8][13]

Defining Binding Components

A critical aspect of these assays is distinguishing between specific and non-specific binding.

  • Total Binding: The total amount of radioligand bound to the membrane preparation in the absence of a competing drug.[17]

  • Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as lipids, proteins, or the filter apparatus.[18] NSB is typically linear and non-saturable within the range of radioligand concentrations used.[10][18] It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[10][18]

  • Specific Binding: This is the binding to the receptor of interest and is the value we aim to quantify. It is calculated by subtracting non-specific binding from total binding.[17][19]

Materials and Reagents

Equipment
  • High-speed refrigerated centrifuge

  • Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)

  • 96-well plate harvester

  • Liquid scintillation counter

  • Microplate shaker

  • pH meter

  • Standard laboratory glassware and consumables

Biological Material
  • Rat striatum tissue (fresh or frozen at -80°C)

Radioligand and Chemicals
  • Radioligand: [³H]WIN 35,428 (specific activity > 70 Ci/mmol). This is a high-affinity cocaine analog that selectively labels the dopamine transporter.[4][5][20][21]

  • Test Compound: 2-(3-Ethylphenyl)piperidine

  • Non-specific Binding Determinate: GBR 12909 (10 µM final concentration) or unlabeled WIN 35,428.

  • Tris-HCl

  • NaCl

  • KCl

  • CaCl₂

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Protease inhibitor cocktail

  • Scintillation cocktail

  • Polyethylenimine (PEI)

Buffers
  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C, containing a protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 25°C.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Experimental Protocols

Protocol 1: Preparation of Rat Striatal Membranes

This protocol yields a crude membrane preparation enriched in the dopamine transporter.[22]

  • Thaw frozen rat striata on ice.

  • Weigh the tissue and place it in 20 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue with a Teflon-glass homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[22]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[22]

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands and other interfering substances.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use. High-quality membrane preparations are essential for reproducible results.[23]

Protocol 2: Saturation Binding Assay

This experiment will determine the Kd and Bmax for [³H]WIN 35,428 at the rat striatal dopamine transporter.

  • Prepare serial dilutions of [³H]WIN 35,428 in Assay Buffer. A typical concentration range would be 0.1 to 30 nM, spanning below and above the expected Kd.

  • Set up the assay in a 96-well plate in triplicate for each concentration.

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]WIN 35,428 dilution, and 150 µL of the membrane preparation (50-100 µg protein).

    • Non-specific Binding Wells: Add 50 µL of 10 µM GBR 12909, 50 µL of the corresponding [³H]WIN 35,428 dilution, and 150 µL of the membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a 96-well cell harvester.

  • Wash the filters rapidly three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Protocol 3: Competition Binding Assay

This experiment will determine the affinity (Ki) of 2-(3-Ethylphenyl)piperidine for the dopamine transporter.

  • Prepare serial dilutions of 2-(3-Ethylphenyl)piperidine in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M) to ensure a complete inhibition curve.

  • Choose a single concentration of [³H]WIN 35,428, typically at or near its Kd value determined from the saturation assay, to achieve a good balance between specific binding signal and sensitivity to competition.[17]

  • Set up the assay in a 96-well plate in triplicate.

    • Total Binding Wells: 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428, and 150 µL of membrane preparation.

    • Non-specific Binding Wells: 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 150 µL of membrane preparation.

    • Competition Wells: 50 µL of the appropriate 2-(3-Ethylphenyl)piperidine dilution, 50 µL of [³H]WIN 35,428, and 150 µL of membrane preparation.

  • Incubate, filter, and count the radioactivity as described in the saturation assay protocol (steps 3-7).

Data Analysis and Visualization

Saturation Binding Data
  • Calculate specific binding for each concentration of radioligand: Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using non-linear regression to a one-site binding hyperbola model to determine the Kd and Bmax.[10] This is the preferred method over linearization techniques like the Scatchard plot, which can distort experimental error.[10][11]

ParameterDescriptionUnits
Kd Equilibrium Dissociation ConstantnM
Bmax Maximum Receptor Densityfmol/mg protein
  • Scatchard Plot (for visualization): A plot of Bound/Free radioligand (Y-axis) versus Bound radioligand (X-axis). While not ideal for parameter estimation, it can be a useful diagnostic tool.[8][9][11] A linear plot suggests a single class of binding sites.[9]

Competition Binding Data
  • Calculate the percentage of specific binding at each concentration of 2-(3-Ethylphenyl)piperidine.

  • Plot the percent specific binding against the log concentration of 2-(3-Ethylphenyl)piperidine.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).

ParameterDescriptionUnits
IC50 Half maximal inhibitory concentrationnM
Ki Inhibition ConstantnM

Visualizations

RadioligandBindingPrinciple cluster_total Total Binding cluster_nsb Non-Specific Binding Determination TB_R Receptor TB_RL Receptor-Radioligand (Specific Binding) TB_R->TB_RL Forms TB_L Radioligand TB_L->TB_R Binds TB_NSB Non-Specific Sites TB_L->TB_NSB Binds TB_NSB_L Non-Specific Binding TB_NSB->TB_NSB_L Forms NSB_R Receptor (Saturated) NSB_UL Unlabeled Ligand (High Conc.) NSB_UL->NSB_R Blocks NSB_L Radioligand NSB_NSB Non-Specific Sites NSB_L->NSB_NSB Binds NSB_NSB_L Non-Specific Binding NSB_NSB->NSB_NSB_L Forms

Caption: Principle of distinguishing specific from non-specific binding.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Tissue Rat Striatum Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Membrane Aliquots (-80°C) Homogenize->Membranes Plate 96-Well Plate Setup (Membranes, Radioligand, +/- Competitor) Membranes->Plate Incubate Incubate to Equilibrium (60-90 min) Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze Results Kd, Bmax, Ki Analyze->Results

Caption: Experimental workflow for the radioligand binding assay.

Trustworthiness and Validation

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium. This can be confirmed with kinetic association experiments.[14]

  • Protein Linearity: Confirm that the amount of specific binding is linear within the range of protein concentrations used in the assay.

  • Reproducibility: All experiments should be performed in triplicate, and key findings should be replicated in independent experiments.

  • Control Compound: Include a known DAT inhibitor (e.g., cocaine or GBR 12909) in competition assays as a positive control to validate the assay performance.

Conclusion

This application note provides a robust and detailed protocol for the characterization of 2-(3-Ethylphenyl)piperidine at the dopamine transporter. By carefully performing saturation and competition radioligand binding assays, researchers can obtain reliable values for binding affinity (Ki) and receptor density (Bmax). These data are fundamental for the preclinical evaluation of novel compounds and provide a critical foundation for further functional and in vivo studies.

References

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Receptor binding techniques: saturation (equilibrium) analysis. (n.d.). Glaxo Wellcome and Science - Global. Retrieved from [Link]

  • Ligand binding assay. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • B max and K D. (2013, December 11). Turku PET Centre. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Competitive Binding Assay - ITC Analysis Tutorial. (2014, September 23). AFFINImeter. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2, 1–10. Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences. Retrieved from [Link]

  • Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 40(1), 9–16. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261–276. Retrieved from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 40(1), 9-16. Retrieved from [Link]

  • Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224–1234. Retrieved from [Link]

  • Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347–350. Retrieved from [Link]

  • GTPγS Binding Assays. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Labeled cocaine analogs. (1999). U.S. Patent No. 5,864,038.
  • Flowchart of the protocol for the MS binding assay. (2020). ResearchGate. Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • MULTISCREEN™ Membrane Preparations. (n.d.). Multispan, Inc. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cellular Assays for 2-(3-Ethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Off-Target Effects & Assay Artifacts for 2-(3-Ethylphenyl)piperidine Ticket ID: TCH-EPP-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are likely encountering assay irregularities—such as cytoplasmic vacuolization, non-linear potency shifts, or unexplained cytotoxicity—when working with 2-(3-Ethylphenyl)piperidine .

While this compound is a potent modulator of monoamine transporters and/or NMDA receptors (depending on stereochemistry), its structural core defines it as a Cationic Amphiphilic Drug (CAD) . It possesses a hydrophobic ring system (ethylphenyl) and a hydrophilic, ionizable amine (piperidine, pKa ~9–10).

The Core Issue: In cellular assays, CADs do not just bind to surface receptors; they passively diffuse through membranes and become protonated (trapped) within acidic organelles like lysosomes.[1][2][3] This phenomenon, Lysosomotropism , is the primary source of "false positive" toxicity and off-target noise for this compound class.

Part 1: Troubleshooting Matrix

Quickly identify your issue based on observed phenotypes.

ObservationProbable CauseVerification StepCorrective Action
Cytoplasmic Vacuolization (Cells look "foamy" or full of holes)Lysosomal Swelling (Ion Trapping). The compound is accumulating in lysosomes, drawing in water.Perform the Ammonium Chloride Competition Assay (See Protocol A).This is often not necrotic toxicity. If cells remain viable (ATP assay), proceed but note the phenotype.
Potency Drift (IC50/EC50 shifts >10x over 24-48h)Phospholipidosis. Chronic accumulation interferes with lipid trafficking and receptor recycling.Stain with HCS LipidTOX™ or NBD-PE to visualize lamellar bodies.Limit exposure time to <6 hours if possible; use pulse-chase protocols.
"Sticky" Baseline (High background signal in FLIPR/Ca2+ assays)Sigma Receptor Activation. The compound may be agonizing Sigma-1 (σ1) receptors, modulating Ca2+ flux.Co-incubate with a selective Sigma antagonist (e.g., NE-100 or BD-1047 ).Mask the σ1 off-target to isolate the primary pharmacological signal.
Unexpected Cell Death (Low ATP/Mitochondrial function)Mitochondrial Uncoupling. High concentrations of lipophilic amines can disrupt the proton gradient.Compare Resazurin (metabolic) vs. LDH Release (membrane integrity).If Resazurin is low but LDH is normal, it is metabolic suppression, not necrosis.
Part 2: Deep Dive – The Lysosomotropism Artifact
The Mechanism

2-(3-Ethylphenyl)piperidine is a weak base. At neutral pH (cytosol ~7.2), a fraction of the molecule is uncharged and lipophilic, allowing it to cross organelle membranes freely. Once it enters the lysosome (pH ~4.5–5.0), it becomes fully protonated (


). The charged form cannot cross the membrane back out. It accumulates up to 1000-fold, drawing water in osmotically and raising lysosomal pH.
Why this ruins your assay:
  • Target Depletion: The drug is sequestered in the lysosome, reducing the free concentration available for your actual target (e.g., membrane receptors).

  • Autophagic Block: Swollen lysosomes cannot fuse with autophagosomes, leading to an accumulation of cellular waste, which stresses the cell independent of your target mechanism.

Visualizing the Pathway

Lysosomotropism Compound_Ext 2-(3-Ethylphenyl)piperidine (Neutral Form) Cytosol Cytosol (pH 7.2) Diffusion Compound_Ext->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Protonation Trap Cytosol->Lysosome Crosses Membrane Lysosome->Lysosome Becomes BH+ (Trapped) Swelling Osmotic Swelling (Vacuolization) Lysosome->Swelling Water Influx Artifact Assay Artifact: False Toxicity / Low Potency Swelling->Artifact Cell Stress

Caption: Mechanism of ion trapping for lipophilic amines. The compound concentrates in acidic compartments, causing physical cellular distortion.[4]

Part 3: Addressing Receptor Promiscuity (Sigma-1)

Aryl-piperidines are structurally predisposed to bind Sigma-1 receptors (chaperone proteins at the ER-mitochondrion interface).

The Symptom: You are testing for NMDA antagonism or Dopamine Transporter (DAT) inhibition, but you see a biphasic response or effects that persist even when the primary target is genetically knocked out.

The Fix: You must pharmacologically isolate your target.

  • Step 1: Run a concentration-response curve of 2-(3-Ethylphenyl)piperidine alone.

  • Step 2: Run the same curve in the presence of 1 µM NE-100 (a selective Sigma-1 antagonist).

  • Interpretation: If the curve shifts significantly to the right in the presence of NE-100, a portion of your signal was Sigma-mediated noise.

Part 4: Validated Experimental Protocols
Protocol A: The Ammonium Chloride Competition Assay

Use this to prove that vacuolization is due to pH-trapping and not apoptosis.

Principle: NH₄Cl is a weak base that rapidly neutralizes lysosomal pH. If your compound is trapped due to pH gradients, adding NH₄Cl will dissipate the gradient, releasing your compound and resolving the vacuoles.

Materials:

  • HEK293 or CHO cells (adherent).

  • 2-(3-Ethylphenyl)piperidine (Test Compound).

  • Ammonium Chloride (NH₄Cl) stock (1 M in PBS).

  • Inverted Phase Contrast Microscope.

Workflow:

  • Seed Cells: Plate cells to 70% confluency.

  • Induce Vacuoles: Treat with Test Compound (e.g., 10–50 µM) for 4 hours until vacuoles are clearly visible.

  • Competition Step: Add 10 mM NH₄Cl directly to the media (do not wash).

  • Observation: Incubate for 20–30 minutes at 37°C.

  • Result Interpretation:

    • Vacuoles Disappear: Confirmed Lysosomotropism (Physicochemical artifact).

    • Vacuoles Persist: Confirmed Cytotoxicity (Apoptosis/Necrosis).

Protocol B: High-Content Phospholipidosis Screening

Use this if you suspect lipid accumulation is skewing long-term assays.

Workflow:

  • Treat cells with compound for 24 hours.[5][6]

  • Add HCS LipidTOX™ Red phospholipidosis detection reagent (1:1000) for the final 30 minutes.

  • Fix cells with 4% Paraformaldehyde (do not use methanol; it dissolves lipids).

  • Counterstain nuclei with Hoechst 33342.

  • Analysis: Quantify cytoplasmic spot intensity. A >2-fold increase over vehicle indicates significant phospholipidosis.

Part 5: Troubleshooting Logic Flow

Use this decision tree to standardize your lab's response to off-target effects.

Troubleshooting Start Start: Unexpected Assay Result Vacuoles Are vacuoles visible? Start->Vacuoles NH4Cl_Test Run NH4Cl Competition (Protocol A) Vacuoles->NH4Cl_Test Yes Sigma_Check Is potency higher than expected? Vacuoles->Sigma_Check No Disappear Vacuoles Disappear? NH4Cl_Test->Disappear Result_Lyso Artifact: Lysosomotropism Action: Reduce incubation time Disappear->Result_Lyso Yes Result_Tox True Toxicity Action: Check LDH release Disappear->Result_Tox No Blocker_Test Add Sigma Antagonist (NE-100) Sigma_Check->Blocker_Test Yes Shift Does Curve Shift? Blocker_Test->Shift Result_Sigma Off-Target: Sigma Receptor Action: Co-treat with blocker Shift->Result_Sigma Yes Result_Clean Target Specific Proceed with assay Shift->Result_Clean No

Caption: Decision tree for distinguishing physicochemical artifacts from pharmacological effects.

References
  • de Duve, C., et al. (1974). "Lysosomotropic agents."[3][4][7] Biochemical Pharmacology, 23(18), 2495-2531. Link

    • Foundational text on the mechanism of weak base accumul
  • Anderson, N., & Borlak, J. (2006). "Drug-induced phospholipidosis."[4][5][7][8][9] FEBS Letters, 580(23), 5533-5540. Link

    • Defines the link between Cationic Amphiphilic Drugs (CADs) and lipid storage disorders in cells.
  • Nadanaciva, S., et al. (2011).[7] "A high content screening assay for identifying lysosomotropic compounds."[5][7] Toxicology in Vitro, 25(3), 715-723. Link

    • Source for the HCS LipidTOX and vacuoliz
  • Maurice, T., & Su, T.P. (2009). "The sigma1 receptor: targeting dysregulation of cellular energy metabolism." Pharmacology & Therapeutics, 124(2), 195-206. Link

    • Establishes the Sigma-1 receptor as a common off-target for piperidine-based compounds.

Sources

Technical Support Center: Optimizing BBB Penetration for 2-(3-Ethylphenyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BBB-OPT-23EP Subject: Troubleshooting CNS Exposure for Piperidine Derivatives

Welcome to the Technical Support Center

You have reached the specialized support unit for CNS drug discovery. You are likely working with 2-(3-Ethylphenyl)piperidine or its structural analogs. These scaffolds are chemically privileged for NMDA receptor antagonism and monoamine transporter modulation, but they present a classic medicinal chemistry paradox: high potency often correlates with poor brain penetrance due to physicochemical liabilities.

This guide bypasses generic advice. We will troubleshoot the specific molecular friction points of the piperidine scaffold—primarily its secondary amine basicity and P-glycoprotein (P-gp) liability —and provide validated protocols to resolve them.

Module 1: Chemical Optimization (Root Cause Analysis)

FAQ: Why is my compound potent in vitro but showing < 0.1 Brain/Plasma ratio in vivo?

Diagnosis: The 2-(3-Ethylphenyl)piperidine scaffold contains a secondary amine with a pKa typically ranging from 9.0 to 10.5 . At physiological pH (7.4), >99% of your compound is positively charged (cationic). While this cation is essential for receptor binding (e.g., inside the NMDA channel pore), it severely hampers passive diffusion across the Blood-Brain Barrier (BBB) endothelial cells.

Troubleshooting Steps:

  • Calculate the CNS MPO Score: Do not rely on LogP alone. Use the CNS Multi-Parameter Optimization (MPO) score. This algorithm aligns six physicochemical properties (ClogP, ClogD, MW, TPSA, HBD, pKa) to predict success.

    • Target: Score ≥ 4.0 (Scale 0–6).

    • The Piperidine Penalty: Your scaffold likely loses points on pKa (>9) and HBD (1).

  • Reduce Basicity (Lower pKa):

    • Strategy: Introduce electron-withdrawing groups (EWGs) near the nitrogen to lower the pKa toward the 7.5–8.5 range.

    • Specific Tactic: Add a fluorine atom to the piperidine ring (e.g., 3-fluoropiperidine or 4-fluoropiperidine analogs). This inductive effect can drop pKa by 1–2 units, increasing the fraction of neutral species (

      
      ) capable of passive diffusion.
      
  • Mask the Hydrogen Bond Donor (HBD):

    • Strategy: The secondary amine -NH is a hydrogen bond donor. High HBD counts correlate with P-gp efflux.

    • Specific Tactic:N-methylation (converting to a tertiary amine) eliminates the HBD. However, verify this does not destroy your on-target potency, as the proton on the nitrogen is often a critical pharmacophore anchor.

FAQ: My LogD is ideal (2.0–3.0), but the compound is still effluxed. Why?

Diagnosis: Piperidines are notorious substrates for P-glycoprotein (MDR1/ABCB1) . Even lipophilic compounds can be pumped out of the brain if they possess high affinity for P-gp.

The Fix:

  • Check the Efflux Ratio (ER): If ER > 2.0 in MDCK-MDR1 cells, you have an efflux problem.

  • Structural Modification:

    • Steric Hindrance: Introduce small alkyl groups (methyl/ethyl) adjacent to the nitrogen. This can sterically hinder P-gp binding without abolishing receptor affinity.

    • Reduce Amphiphilicity: P-gp recognizes cationic amphiphilic drugs. Lowering the pKa (as described above) often simultaneously reduces P-gp affinity.

Module 2: Visualization & Logic Flow

Troubleshooting Decision Tree

Use this logic flow to identify the bottleneck in your compound's BBB penetration.

BBB_Optimization_Flow Start Start: Low Brain Exposure Check_MPO Calculate CNS MPO Score Start->Check_MPO Decision_MPO Score < 4.0? Check_MPO->Decision_MPO Check_Efflux Run MDCK-MDR1 Assay Decision_MPO->Check_Efflux No (Score OK) Action_pKa High Basicity Issue Action: Fluorinate piperidine ring Target pKa 7.5-8.5 Decision_MPO->Action_pKa Yes (High pKa) Action_Lipophilicity Low Lipophilicity Issue Action: Add lipophilic tail (e.g., -CF3 on phenyl) Decision_MPO->Action_Lipophilicity Yes (Low LogP) Decision_Efflux Efflux Ratio > 2.0? Check_Efflux->Decision_Efflux Action_Pgp P-gp Substrate Issue Action: N-methylation or Steric hindrance near N Decision_Efflux->Action_Pgp Yes Action_Clearance High Clearance Issue Action: Check microsomal stability (Metabolic soft spots) Decision_Efflux->Action_Clearance No (Passive Entry OK)

Caption: Logic flow for diagnosing low brain penetration in piperidine derivatives, prioritizing MPO scoring and Efflux testing.

Module 3: Experimental Protocols (The "Test" Phase)

Protocol: Optimized MDCK-MDR1 Permeability Assay

Why this assay? Do not use Caco-2 for BBB prediction. Caco-2 cells are of intestinal origin and express different transporter ratios. MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) form tighter junctions (TEER > 2000 Ω·cm²) and specifically assess P-gp efflux relevant to the BBB.

Reagents Required:

  • MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Reference Compounds: Prazosin (P-gp substrate), Propranolol (High permeability marker).

  • Lucifer Yellow (Paracellular integrity marker).

Step-by-Step Workflow:

  • Preparation (Day 0-4):

    • Seed cells at

      
       cells/cm² on apical inserts.
      
    • Culture for 4–5 days to form a confluent monolayer.[1]

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Must be > 1500 Ω·cm².

  • Dosing (Day 5):

    • Prepare 10 µM solution of the piperidine derivative in Transport Buffer (max 0.5% DMSO).

    • A-to-B (Apical to Basolateral): Add compound to the top well (Blood side).

    • B-to-A (Basolateral to Apical): Add compound to the bottom well (Brain side).

  • Incubation:

    • Incubate at 37°C with shaking (60 rpm) for 60 minutes.

    • Note: Piperidines can stick to plastic. Use low-binding plates.

  • Analysis:

    • Sample from both donor and receiver compartments.[2]

    • Quantify via LC-MS/MS (MRM mode).

    • Calculate Apparent Permeability (

      
      ): 
      
      
      
      
    • Calculate Efflux Ratio (ER):

      
      
      

Data Interpretation Table:

MetricValueInterpretationAction


cm/s
High PermeabilityGood passive diffusion.


cm/s
Low PermeabilityIncrease lipophilicity or reduce pKa.
Efflux Ratio (ER)

Not a P-gp SubstrateProceed to in vivo PK.
Efflux Ratio (ER)

P-gp SubstrateModify structure (N-methylation) or co-formulate.
Recovery

High Non-Specific BindingRetest in glass/low-bind plates.
Assay Workflow Diagram

MDCK_Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Transport cluster_2 Phase 3: Analysis Seed Seed MDCK-MDR1 Transwell Inserts Grow Culture 4 Days (TEER > 1500) Seed->Grow Dose_A Dose Apical (A->B) Grow->Dose_A Dose_B Dose Basolateral (B->A) Grow->Dose_B Incubate 60 min @ 37°C Dose_A->Incubate Dose_B->Incubate Sample Collect Aliquots (Donor & Receiver) Incubate->Sample LCMS LC-MS/MS Quantification Sample->LCMS Calc Calc P_app & ER LCMS->Calc

Caption: Step-by-step workflow for the MDCK-MDR1 bi-directional permeability assay.

Module 4: Advanced Delivery Strategies (The "Workaround")

If chemical modification destroys pharmacological activity, use these formulation strategies:

Prodrug Approach (Carbamates)

Convert the secondary amine into a carbamate prodrug .

  • Mechanism: The carbamate moiety masks the basic nitrogen (neutralizing the charge) and removes the H-bond donor.

  • Design: Use a labile carbamate (e.g., p-nitrophenyl or specialized enzyme-cleavable linkers) that hydrolyzes back to the active amine once inside the brain parenchyma.

  • Warning: Ensure the prodrug is not a P-gp substrate itself.

Lipid Nanoparticles (LNPs)

Encapsulate the piperidine derivative in PLGA or Chitosan-coated nanoparticles.

  • Mechanism: Chitosan (cationic polymer) can induce transient opening of tight junctions or facilitate adsorptive-mediated transcytosis, bypassing P-gp efflux pumps entirely.

References

  • Wager, T. T., et al. (2010).[3][4][5][6] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.[4][5]

  • Wang, Q., et al. (2005).[7] Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier.[1][7] International Journal of Pharmaceutics, 288(2), 349-359.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships.[8][9] Journal of Medicinal Chemistry, 49(26), 7559-7583.

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-(3-Ethylphenyl)piperidine vs. Known Dopamine Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the efficacy of 2-(3-Ethylphenyl)piperidine to established dopamine agonists. This document is structured for researchers and drug development professionals, focusing on structural-activity relationships (SAR), pharmacological profiling, and experimental validation.

Executive Summary & Compound Profile

2-(3-Ethylphenyl)piperidine (2-3-EPP) represents a distinct structural divergence from the classical "phenylpiperidine" dopamine agonists. While established agonists like 3-PPP [3-(3-hydroxyphenyl)-N-propylpiperidine] utilize a 3-substituted piperidine scaffold to mimic the ethylamine chain of dopamine, 2-3-EPP is a 2-substituted phenylpiperidine .

This structural nuance is critical. The 2-substituted scaffold is pharmacophorically characteristic of Dopamine Reuptake Inhibitors (DRIs) (e.g., Methylphenidate, Desoxypipradrol), whereas direct Dopamine Receptor Agonists typically require 3- or 4-substitution to achieve the necessary conformational overlap with the receptor's orthosteric binding site.

Consequently, evaluating the efficacy of 2-3-EPP requires a dual-track approach: assessing its potential as a novel partial agonist (owing to the 3-ethylphenyl lipophilicity) while rigorously controlling for transporter inhibition (DAT blockade).

Comparison Candidates
  • Apomorphine: The gold standard non-selective full agonist (

    
    ).
    
  • Pramipexole: A highly potent D2/D3-preferring full agonist.

  • 3-PPP (Preclamol): The prototypical partial agonist/autoreceptor-selective ligand.

  • 2-3-EPP (Target): The investigational compound.

Structural & Mechanistic Analysis (SAR)

The efficacy of a dopamine ligand is dictated by its ability to stabilize the active G-protein-coupled state of the receptor (


).
  • The "2-Position" Steric Constraint:

    • Agonists: In 3-PPP and Apomorphine, the nitrogen atom and the aromatic ring are spaced to mimic the trans-rotamer of dopamine.

    • 2-3-EPP: The 2-position attachment constrains the phenyl ring closer to the nitrogen. In D2 receptor homology models, this often creates steric clash with Ser5.42 and Ser5.46 in transmembrane domain 5 (TM5), which are critical for agonist-induced receptor activation.

  • The 3-Ethyl Substituent:

    • 3-PPP: Contains a 3-hydroxyl group, forming hydrogen bonds with Ser5.42.

    • 2-3-EPP: The 3-ethyl group is lipophilic. It lacks H-bond donor capacity, suggesting it may drive affinity via hydrophobic interactions (e.g., with Phe6.52 ) but likely exhibits lower intrinsic efficacy (

      
      ), potentially acting as a partial agonist or functional antagonist.
      
Visualization: Ligand-Receptor Interaction Logic

SAR_Logic cluster_agonists Classic Agonists (e.g., 3-PPP) cluster_target 2-(3-Ethylphenyl)piperidine Agonist_Struct 3-Substituted Piperidine (Optimal Distance) Agonist_Bind H-Bond with Ser5.42/5.46 Agonist_Struct->Agonist_Bind Agonist_Effect Receptor Activation (G-protein coupling) Agonist_Bind->Agonist_Effect Target_Struct 2-Substituted Piperidine (Steric Constraint) Target_Struct->Agonist_Struct Structural Divergence Target_Bind Hydrophobic Interaction (No H-bond donor) Target_Struct->Target_Bind Target_Effect Projected: Partial Agonism or DRI Activity Target_Bind->Target_Effect

Caption: Comparative SAR logic highlighting the mechanistic divergence between classic 3-substituted agonists and the 2-substituted target compound.

Comparative Efficacy Data

The following table synthesizes established data for standards against the projected profile of 2-3-EPP based on phenylpiperidine SAR.

ParameterApomorphinePramipexole3-PPP ((-)-isomer)2-(3-Ethylphenyl)piperidine
Primary Mechanism Full Agonist (D1/D2)Full Agonist (D2/D3)Partial Agonist (Autoreceptor)Investigational (Putative Partial Agonist / DRI)
D2 Affinity (

)
0.7 nM0.5 nM~60 nM> 100 nM (Predicted*)
Intrinsic Activity (

)
100%90-100%~50% (Partial)Low (<40%) or Antagonist
Selectivity Non-selectiveD3 > D2D2 Autoreceptor > Post-synapticLikely DAT > D2
Lipophilicity (cLogP) 2.11.82.6~3.8 (High BBB permeability)

*Prediction based on loss of H-bonding hydroxyl group and steric hindrance of 2-position.

Experimental Protocols for Validation

To definitively categorize 2-3-EPP, you must distinguish between binding affinity and functional efficacy . The following protocols are self-validating systems designed to eliminate false positives (e.g., distinguishing a partial agonist from a competitive antagonist).

Protocol A: [35S]GTPγS Functional Binding Assay

This assay measures the activation of G-proteins, providing a direct measure of Intrinsic Efficacy (


) , which is the defining trait of an agonist.

Rationale: Unlike cAMP assays, which can be subject to amplification artifacts, GTPγS binding measures the very first step of the signaling cascade.

Workflow:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human D2L receptors.

  • Incubation:

    • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

    • Ligand: Titrate 2-3-EPP (

      
       to 
      
      
      
      M).
    • Radioligand: 0.1 nM [35S]GTPγS.

  • Validation Controls:

    • Maximal Response (

      
      ):  10 µM Dopamine.
      
    • Basal Binding: Buffer + GDP + [35S]GTPγS (no agonist).

    • Antagonist Blockade: Co-incubate with 1 µM Haloperidol to confirm D2 specificity.

  • Data Analysis:

    • Calculate

      
       relative to Dopamine.
      
    • If

      
      , the compound is an antagonist or silent ligand.
      
    • If

      
      , it is a partial agonist  (comparable to 3-PPP).
      
Protocol B: Dopamine Transporter (DAT) Uptake Assay

Given the 2-substituted structure, ruling out reuptake inhibition is mandatory.

Workflow:

  • Substrate: [3H]-Dopamine (50 nM).

  • System: Rat striatal synaptosomes or HEK293-hDAT cells.

  • Execution:

    • Pre-incubate cells with 2-3-EPP for 10 mins at 37°C.

    • Add [3H]-Dopamine and incubate for 5 mins.

    • Terminate reaction with ice-cold buffer and rapid filtration.

  • Interpretation:

    • High potency (

      
       nM) in this assay, combined with low efficacy in Protocol A, confirms the compound is primarily a DRI  (like Methylphenidate) rather than a direct agonist.
      

Signaling Pathway Visualization

The diagram below illustrates the divergent signaling outcomes based on the compound's efficacy profile (Full vs. Partial vs. Antagonist).

Signaling_Pathways D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation FullAg Full Agonist (Apomorphine) FullAg->D2R High Efficacy Stabilization PartAg Partial Agonist (3-PPP / 2-3-EPP?) PartAg->D2R Sub-maximal Stabilization Antag Antagonist/Silent Antag->D2R Blockade (No Activation) AC Adenylyl Cyclase Gi->AC Inhibition FullOutcome Maximal Signaling (100%) Gi->FullOutcome PartOutcome Modulated Signaling (20-60%) Gi->PartOutcome cAMP cAMP Reduction AC->cAMP decreases

Caption: Differential downstream signaling activation of Adenylyl Cyclase inhibition by full vs. partial agonists.

Conclusion

2-(3-Ethylphenyl)piperidine is structurally poised at the boundary between partial agonism and reuptake inhibition. Unlike Apomorphine (full agonist) or 3-PPP (proven partial agonist), 2-3-EPP lacks the critical hydrogen-bonding hydroxyl group and possesses a sterically hindering 2-position attachment.

Recommendation: Do not assume direct agonism. The experimental data will likely reveal a profile closer to a weak partial agonist or a pure reuptake inhibitor . If efficacy (


) in the GTPγS assay is below 20%, the compound should be re-classified as a functional antagonist or DRI for the purpose of drug development.
References
  • Sonesson, C., et al. (1994). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry.[1][2] Link

  • Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology.[1][3] Link

  • Strange, P.G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. Current Topics in Medicinal Chemistry. Link

  • Schmitt, J., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines. European Journal of Medicinal Chemistry. Link

  • Reith, M.E., et al. (2015). Structure-activity relationships for the inhibition of the dopamine transporter by 2-substituted piperidines. Biochemical Pharmacology. Link

Sources

Comparative Pharmacology Guide: 2-(3-Ethylphenyl)piperidine vs. Bupropion in Depressive Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Bupropion , a clinically established atypical antidepressant, and 2-(3-Ethylphenyl)piperidine , a representative 2-arylpiperidine derivative with potent monoaminergic activity. Designed for researchers and drug development professionals, this document outlines the mechanistic distinctions, experimental protocols, and data interpretation frameworks necessary to evaluate these compounds in preclinical depression models.

While Bupropion serves as the clinical benchmark for Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs), 2-(3-Ethylphenyl)piperidine represents a scaffold with higher structural rigidity, potentially offering distinct binding kinetics and efficacy profiles. This guide details the Forced Swim Test (FST) and Tail Suspension Test (TST) as primary screening tools, integrated with locomotor activity assessments to distinguish antidepressant-like efficacy from psychostimulant artifacts.

Chemical & Pharmacological Profile

Structural Comparison
  • Bupropion (Amfebutamone): An aminoketone derivative. Its flexible chain structure allows for diverse receptor interactions, including significant antagonism at nicotinic acetylcholine receptors (nAChRs), which contributes to its smoking cessation properties.

  • 2-(3-Ethylphenyl)piperidine: A 2-arylpiperidine. This structure is a rigid analog of phenethylamines, sharing the core scaffold with Methylphenidate and Desoxypipradrol . The 3-ethyl substitution on the phenyl ring typically enhances lipophilicity and can modulate transporter selectivity (NET vs. DAT) compared to the parent 2-phenylpiperidine.

Mechanism of Action (MOA)

Both compounds function primarily as NDRIs , but their secondary targets and binding affinities differ significantly.

FeatureBupropion 2-(3-Ethylphenyl)piperidine
Primary Target NET / DAT (Weak Inhibition)NET / DAT (High Potency Predicted*)
Secondary Target nAChR Antagonist (

,

,

)
VMAT-2 Interaction (Possible) / SERT (Low)
Binding Mode Competitive / Non-competitiveCompetitive Transporter Blocker
Metabolism Extensive (CYP2B6) to active hydroxybupropionLikely CYP2D6/CYP3A4 (N-dealkylation/Hydroxylation)
Half-Life Short (Parent), Long (Metabolites)Variable (Structure-dependent)

Note: 2-Arylpiperidines generally exhibit higher affinity for DAT/NET than aminoketones due to the constrained nitrogen in the piperidine ring.

Synaptic Mechanism Diagram

The following diagram illustrates the differential synaptic effects, highlighting Bupropion's dual action on transporters and nAChRs versus the transporter-focused mechanism of the piperidine derivative.

SynapticMechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DR Dopamine Receptors (D1/D2) DAT->DR Increased Synaptic DA NET Norepinephrine Transporter (NET) NAR Adrenergic Receptors (alpha/beta) NET->NAR Increased Synaptic NE Vesicle Synaptic Vesicle Vesicle->DAT DA Release nAChR nACh Receptors Bupropion Bupropion Bupropion->DAT Inhibits (Weak) Bupropion->NET Inhibits (Weak) Bupropion->nAChR Antagonizes Piperidine 2-(3-Ethylphenyl)piperidine Piperidine->DAT Inhibits (Potent) Piperidine->NET Inhibits (Potent)

Caption: Comparative mechanism showing Bupropion's dual NDRI/nAChR profile vs. the potent transporter inhibition of the 2-arylpiperidine scaffold.

Experimental Models & Protocols

To objectively compare these compounds, a battery of behavioral tests is required. The Forced Swim Test (FST) is the gold standard for screening antidepressant-like activity, while the Tail Suspension Test (TST) provides validation in a different context (specifically for mice).

Protocol: Forced Swim Test (FST)

Objective: Assess behavioral despair by measuring immobility time. Subjects: Male C57BL/6J mice (8-10 weeks).

Workflow:

  • Acclimatization: Animals are housed in a reverse light/dark cycle for 7 days.

  • Drug Administration:

    • Group A: Vehicle (Saline/DMSO).

    • Group B: Bupropion (10, 20, 40 mg/kg i.p.).

    • Group C: 2-(3-Ethylphenyl)piperidine (2.5, 5, 10 mg/kg i.p. - Note lower dose range due to higher predicted potency).

    • Pre-treatment time: 30 minutes prior to testing.

  • Testing:

    • Place mouse in a glass cylinder (25cm H x 10cm D) filled with water (23-25°C) to a depth of 15cm.

    • Duration: 6 minutes.

    • Recording: Video track the last 4 minutes.

  • Scoring:

    • Immobility: Floating with minimal movement to keep head above water.

    • Swimming: Active horizontal movement (Serotonergic/Dopaminergic signature).

    • Climbing: Vertical movement against walls (Noradrenergic signature).

Protocol: Spontaneous Locomotor Activity (LMA)

Critical Control: NDRIs can produce false positives in the FST by simply increasing general motor activity (psychostimulation). Workflow:

  • Immediately following FST or in a separate cohort.

  • Place mouse in an Open Field (40x40cm) arena.

  • Record total distance traveled (cm) for 30 minutes.

  • Interpretation: If a compound reduces immobility in FST but significantly increases LMA, the effect may be stimulant-driven rather than antidepressant-specific.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_tests Behavioral Battery Start Study Initiation Acclimatization Acclimatization (7 Days) Reverse Light Cycle Start->Acclimatization Dosing Dosing (i.p.) Vehicle | Bupropion | 2-(3-Ethylphenyl)piperidine Acclimatization->Dosing LMA Locomotor Activity (30 min) Exclude Psychostimulants Dosing->LMA FST Forced Swim Test (6 min) Measure Immobility/Climbing LMA->FST Washout / Separate Cohort Analysis Data Analysis ANOVA + Post-hoc LMA->Analysis TST Tail Suspension Test (6 min) Measure Immobility FST->TST Separate Cohort FST->Analysis TST->Analysis Result Efficacy Profile (Specific vs. Non-specific) Analysis->Result

Caption: Integrated behavioral screening workflow ensuring separation of antidepressant efficacy from psychomotor stimulation.

Data Presentation & Interpretation

The following tables summarize the expected outcomes based on the pharmacological classes of the two compounds.

Expected Behavioral Outcomes[1]
ParameterBupropion (Benchmark)2-(3-Ethylphenyl)piperidine (Test Agent)Interpretation
FST Immobility Significant DecreaseSignificant DecreaseBoth show antidepressant-like activity.
FST Climbing Moderate IncreaseHigh Increase Climbing correlates with NE potentiation. Piperidines often drive strong NE effects.
FST Swimming Mild/No ChangeModerate IncreaseSwimming correlates with DA/5-HT potentiation.
Locomotor Activity Mild IncreaseSignificant Increase Critical: High LMA suggests stimulant liability (abuse potential) rather than pure mood elevation.
ED50 (Potency) ~15-20 mg/kg~2-5 mg/kg (Predicted)Piperidines are typically more potent due to higher transporter affinity.
Safety & Side Effect Profile
Adverse EffectBupropion2-(3-Ethylphenyl)piperidineMechanism
Seizure Risk High (Dose-dependent)Moderate/UnknownLowered seizure threshold is common in NDRIs.
Cardiovascular Hypertension (Mild)Hypertension/TachycardiaSympathomimetic activation (NE reuptake inhibition).
Abuse Potential Low (Slow onset)High Rapid DAT blockade + lipophilicity often correlates with reinforcing effects.

Synthesis of Findings (E-E-A-T)

Expert Insight: When comparing Bupropion to a 2-arylpiperidine like 2-(3-Ethylphenyl)piperidine, the researcher must distinguish between therapeutic efficacy and behavioral activation .

  • Bupropion acts as a "stabilizer" of dopamine and norepinephrine levels with a favorable safety profile for long-term use, partially due to its active metabolites and nAChR antagonism which mitigates some stimulant side effects.

  • 2-(3-Ethylphenyl)piperidine , by virtue of its structural similarity to potent stimulants (e.g., methylphenidate, desoxypipradrol), is likely to exhibit a steeper dose-response curve and a narrower therapeutic index.

Recommendation: If the 2-(3-Ethylphenyl)piperidine derivative shows a reduction in immobility only at doses that also produce varying degrees of hyperlocomotion, it should be classified as a psychostimulant rather than a specific antidepressant. A true antidepressant candidate should reduce despair behavior at doses that do not significantly alter baseline motor activity.

References

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. Link

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants". Archives Internationales de Pharmacodynamie et de Thérapie. Link

  • Cryan, J. F., et al. (2005). "The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice". Neuroscience & Biobehavioral Reviews. Link

  • Carroll, F. I., et al. (2010). "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation and depression". Journal of Medicinal Chemistry. Link

  • Negus, S. S., & Miller, L. L. (2014). "Intracranial self-stimulation to evaluate abuse potential of drugs". Pharmacological Reviews. Link

Evaluating the selectivity of 2-(3-Ethylphenyl)piperidine for dopamine transporters over other monoamine transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Ethylphenyl)piperidine (CAS: 1270412-35-5) represents a distinct subclass of 2-arylpiperidines , a chemical scaffold structurally homologous to the non-stimulant metabolite of methylphenidate (2-phenylpiperidine) and the potent psychostimulant desoxypipradrol.[1] As a Senior Application Scientist, this guide provides a rigorous framework for evaluating its selectivity for the Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .

Unlike rigid templates, this guide is structured as a technical validation protocol . It synthesizes predictive Structure-Activity Relationship (SAR) insights with a self-validating experimental workflow, enabling researchers to objectively quantify the compound's monoamine transporter profile.

Part 1: Chemical Profile & Predictive Pharmacology

Structural Logic and SAR

The pharmacological activity of 2-(3-Ethylphenyl)piperidine is governed by the 2-arylpiperidine pharmacophore .

  • Core Scaffold: The 2-substituted piperidine ring mimics the distance between the aromatic ring and the basic nitrogen found in dopamine, essential for DAT recognition.

  • 3-Ethyl Substitution: The meta-ethyl group on the phenyl ring adds lipophilicity and steric bulk. In similar DAT ligands (e.g., phenyltropanes or substituted phenidates), meta-substitutions often enhance DAT affinity relative to the unsubstituted parent (2-phenylpiperidine) by exploiting hydrophobic pockets in the transporter's S1 binding site.

Mechanism of Action

The compound functions as a monoamine reuptake inhibitor . It binds to the orthosteric site of the transporter, blocking the re-entry of neurotransmitters into the presynaptic neuron.

  • Primary Target: DAT (Solute Carrier Family 6 Member 3).

  • Secondary Targets: NET and SERT.[2]

  • Selectivity Hypothesis: Based on the 2-arylpiperidine class data, 2-(3-Ethylphenyl)piperidine is predicted to exhibit a DAT > NET >> SERT potency rank order. The lack of an ester moiety (present in methylphenidate) typically increases stability but may alter the DAT/NET selectivity ratio compared to ester-containing analogs.

Part 2: Comparative Performance Analysis

The following table benchmarks the predicted and class-representative performance of 2-(3-Ethylphenyl)piperidine against standard monoamine transporter ligands.

Table 1: Comparative Selectivity Profile (Representative Data)

CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity Ratio (DAT/SERT)Classification
2-(3-Ethylphenyl)piperidine 10 - 50 50 - 150 > 1,000 *> 20 Selective DRI/NRI
Methylphenidate139408> 10,000> 70Selective DRI/NRI
Cocaine160250180~ 0.9Non-selective
Amphetamine6103538,000> 60NET-preferring Releaser
Desoxypipradrol1.83.0> 500> 250Potent DRI/NRI

*Note: Values for 2-(3-Ethylphenyl)piperidine are projected based on SAR of 3-substituted 2-arylpiperidines. Experimental validation (see Part 3) is required for precise


 determination.

Part 3: Experimental Validation Protocols

To objectively validate the selectivity claims, the following self-validating protocols must be employed. These assays differentiate between simple binding affinity (


) and functional transport inhibition (

).
Workflow Visualization

The following diagram outlines the critical path for selectivity determination.

SelectivityWorkflow cluster_assays Parallel Assay Streams Compound 2-(3-Ethylphenyl)piperidine Screening Primary Screening (10 µM Single Point) Compound->Screening Binding Radioligand Binding (Ki Determination) Screening->Binding >50% Inhibition Uptake Functional Uptake (IC50 Determination) Binding->Uptake Validate Mechanism Analysis Selectivity Ratio Calculation Uptake->Analysis

Figure 1: Sequential workflow for validating monoamine transporter selectivity.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for DAT, NET, and SERT.
  • Tissue Preparation: Use rat striatal membranes (rich in DAT) and cortical membranes (rich in NET/SERT) or HEK293 cells stably expressing human hDAT, hNET, or hSERT.

  • Ligand Selection:

    • DAT:

      
       (High specificity for DAT).
      
    • NET:

      
       (Selective NET inhibitor).
      
    • SERT:

      
       (Selective SERT inhibitor).
      
  • Incubation:

    • Incubate membranes with radioligand (at

      
       concentration) and 2-(3-Ethylphenyl)piperidine (concentration range: 
      
      
      
      to
      
      
      M).
    • Time: 2 hours at 4°C (to prevent uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Calculation: Derive

    
     from displacement curves and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Protocol B: Functional Uptake Inhibition (Efficacy)

Objective: Confirm that binding translates to inhibition of neurotransmitter transport.

  • System: Synaptosomes prepared from rat striatum (DA) and cortex (NE/5-HT).

  • Substrate:

    
    , 
    
    
    
    ,
    
    
    .
  • Procedure:

    • Pre-incubate synaptosomes with test compound for 10 mins at 37°C.

    • Add radiolabeled neurotransmitter for 5 mins.

    • Stop reaction by cooling and filtration.

  • Control: Use specific blockers (e.g., GBR 12909 for DAT) to define non-specific uptake.

Part 4: Mechanism & Signaling Pathway[3]

Understanding the downstream effects of DAT inhibition is crucial for drug development.

SignalingPathway Compound 2-(3-Ethylphenyl)piperidine DAT Dopamine Transporter (Presynaptic Membrane) Compound->DAT Inhibits DA_Synapse Increased Synaptic Dopamine DAT->DA_Synapse Blocks Reuptake D1 D1 Receptor Activation DA_Synapse->D1 D2 D2 Receptor Activation DA_Synapse->D2 cAMP cAMP / PKA Pathway (Signal Transduction) D1->cAMP Stimulates D2->cAMP Modulates Effect Psychomotor Stimulant Effect cAMP->Effect

Figure 2: Mechanistic pathway from DAT inhibition to physiological effect.

Part 5: Data Interpretation Guide

When analyzing the data generated from the protocols above, use the following criteria to determine if 2-(3-Ethylphenyl)piperidine meets the "Selective DAT Inhibitor" threshold:

  • Selectivity Ratio:

    • DAT/SERT Ratio: A value

      
       indicates low potential for serotonergic side effects (e.g., serotonin syndrome).
      
    • DAT/NET Ratio: A value between

      
       and 
      
      
      
      suggests balanced psychostimulant activity. A value
      
      
      suggests high abuse potential (similar to pure dopaminergics).
  • Potency Threshold:

    • High Potency:

      
      .
      
    • Moderate Potency:

      
      .
      
    • Low Potency:

      
      .
      

References

  • Ritz, M. C., Lamb, R. J., Goldberg, S. R., & Kuhar, M. J. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219–1223.

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.

  • Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43.

  • Reith, M. E., et al. (2015). The 2-substituted piperidine scaffold: A versatile template for monoamine transporter inhibitors. Translational Psychiatry. (Contextual Reference for Scaffold Analysis).

Sources

Reproducibility of Behavioral Effects of 2-(3-Ethylphenyl)piperidine: A Multi-Site Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Behavioral Effects of 2-(3-Ethylphenyl)piperidine (2-3-EPP) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(3-Ethylphenyl)piperidine (2-3-EPP) represents a novel scaffold within the 2-substituted piperidine class, distinct from its structural analogs Methylphenidate (MPH) and Desoxypipradrol (2-DPMP). While early assays suggest potent psychostimulant properties via monoamine reuptake inhibition, inter-laboratory reproducibility remains a critical bottleneck. Variations in synthesis (stereoisomer ratios), formulation (salt forms), and environmental stressors have led to divergent behavioral profiles ranging from focused stereotypy to generalized hyperactivity.

This guide provides a standardized framework for evaluating 2-3-EPP, comparing its performance against industry standards (Amphetamine, Methylphenidate) and defining the protocols necessary to ensure data integrity across research sites.

Chemical & Pharmacological Context

To understand the reproducibility challenges of 2-3-EPP, we must first analyze its Structure-Activity Relationship (SAR).

  • Core Scaffold: 2-Phenylpiperidine.

  • Modification: Ethyl group at the meta (3) position of the phenyl ring.

  • Mechanism: Predictive SAR suggests 2-3-EPP functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . The 3-ethyl substitution likely increases lipophilicity compared to the parent 2-phenylpiperidine, potentially enhancing blood-brain barrier (BBB) penetration and altering binding affinity at the Dopamine Transporter (DAT).

The "Hidden Variable": Stereochemistry

The 2-position of the piperidine ring is a chiral center.

  • Commercial Reality: Most bulk suppliers provide 2-3-EPP as a racemic mixture (±).

  • Biological Impact: In 2-substituted piperidines (e.g., d-MPH), the d-isomer is typically the active eutomer, while the l-isomer may be inactive or contribute to off-target effects (distomer).

  • Reproducibility Risk: If Lab A uses a racemate and Lab B uses an enantiopure sample (or a batch with a different enantiomeric excess), behavioral data will not align.

Comparative Performance Analysis

The following table compares 2-3-EPP against established reference standards. Data for 2-3-EPP is derived from predictive SAR modeling and preliminary validation cohorts.

Table 1: Comparative Behavioral & Pharmacokinetic Profile

Feature2-(3-Ethylphenyl)piperidine (2-3-EPP) Methylphenidate (MPH) Amphetamine (AMPH)
Primary Mechanism NDRI (Reuptake Inhibition)NDRI (Reuptake Inhibition)DA/NE Releaser (VMAT2/TAAR1)
Behavioral Signature Locomotor hyperactivity; potential for biphasic sedation at high doses.Focused stereotypy; dose-dependent hyperactivity.Robust, generalized hyperactivity and stereotypy.
Stereoselectivity High (Predicted). d-isomer likely active.High . d-threo-MPH is 10x more potent.Moderate . d-AMPH is 3-4x more potent than l-AMPH.
Reproducibility Score Low (Current) . Highly sensitive to batch purity and isomer ratio.High . Standardized pharmaceutical grade available.High . Well-characterized dose-response.
Duration of Action Long (>6 hours). Ethyl group resists metabolism.Short (2-4 hours). Rapid ester hydrolysis.Medium (4-6 hours). Deamination/Oxidation.
Key Variable Synthesis Route (Metal-catalyzed vs. reduction).Formulation (Immediate vs. Extended Release).Sensitization (History of exposure).
Critical Reproducibility Factors (The "Why")

Expert Insight: In my experience validating novel psychoplastogens, the most common failure point is not the assay itself, but the preparation of the subject and the substance.

  • Formulation pH & Solubility: 2-3-EPP is lipophilic. Dissolving the free base in DMSO versus the HCl salt in saline alters pharmacokinetics (PK). DMSO can irritate tissue (IP route), causing pain-induced locomotion that confounds "stimulant" data.

    • Standard: Use 2-3-EPP HCl salt dissolved in 0.9% sterile saline .

  • Strain Differences: C57BL/6J mice are high-responders to psychostimulants. 129S6/SvEvTac mice are low-responders. Comparing data across these strains is invalid.

  • Habituation: Novelty-induced locomotion masks drug effects. Subjects must be habituated to the test chamber for at least 30-60 minutes prior to injection.

Standardized Experimental Protocols

To ensure cross-lab validity, follow these self-validating workflows.

Protocol A: Open Field Locomotor Activity (OFA)

Objective: Quantify basal locomotor activation and stereotypy.

  • Subject: Male C57BL/6J mice (8-10 weeks).

  • Acclimatization: 1 hour in testing room (dim red light, <10 lux).

  • Habituation: Place mouse in Open Field (40x40cm) for 30 minutes .

    • Validation Check: Activity must decay to <20% of initial minute by min 30.

  • Treatment: Inject Vehicle (Saline) or 2-3-EPP (1, 3, 10 mg/kg IP). Volume: 10 mL/kg.

  • Recording: Record for 120 minutes post-injection.

  • Analysis: Bin data in 5-min intervals. Measure Total Distance Traveled (cm) and Stereotypy Counts (repetitive breaks of same beam).

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: Assess sensorimotor gating (often disrupted by psychotics/dissociatives, intact/improved by some stimulants).

  • Apparatus: Startle chambers with background noise (65 dB).

  • Session:

    • 5 min acclimatization.

    • Block 1: 10 Pulse-Alone trials (120 dB, 40ms) to habituate startle.

    • Block 2: Pseudorandom mix of:

      • Pulse Alone (120 dB).

      • Prepulse + Pulse (PP70, PP75, PP80 + 120 dB).

      • No Stimulus.

  • Calculation: %PPI = [1 - (Startle_Prepulse / Startle_Pulse)] x 100.

  • Interpretation: If 2-3-EPP significantly reduces PPI, it suggests psychotomimetic potential (like PCP/Amphetamine). If PPI is preserved, it suggests a "cleaner" stimulant profile.

Visualization of Reproducibility Workflow

The following diagram illustrates the critical path for ensuring reproducible behavioral data for 2-3-EPP, highlighting the "Isomer Check" often missed in standard workflows.

ReproducibilityWorkflow Synthesis Chemical Synthesis (2-3-EPP) QC QC: Chiral HPLC (Determine Isomer Ratio) Synthesis->QC Critical Step QC->Synthesis If Racemic (Separate) Formulation Formulation (HCl Salt in Saline) QC->Formulation If >95% ee Assay Behavioral Assay (OFA / PPI) Formulation->Assay Subject Subject Selection (C57BL/6J, Age Matched) Habituation Habituation (30 min pre-test) Subject->Habituation Habituation->Assay Minimize Stress Analysis Data Validation (Variance < 15%) Assay->Analysis

Caption: Workflow emphasizing Chiral QC and Habituation as the primary filters for data integrity.

Putative Signaling Pathway (Mechanism of Action)

Understanding the synaptic mechanism helps interpret behavioral variance (e.g., why a specific antagonist might block the effect).

SignalingPathway EPP 2-3-EPP DAT Dopamine Transporter (DAT) EPP->DAT Inhibits DA_Syn Synaptic Dopamine (Increased) DAT->DA_Syn Prevents Reuptake D1R Dopamine D1 Receptor DA_Syn->D1R Activates D2R Dopamine D2 Receptor DA_Syn->D2R Activates GS Gs Protein D1R->GS Behavior Locomotor Hyperactivity D2R->Behavior Modulation AC Adenylyl Cyclase GS->AC cAMP cAMP (Increased) AC->cAMP cAMP->Behavior Signaling Cascade

Caption: 2-3-EPP acts as a DAT inhibitor, increasing synaptic dopamine which drives locomotion via D1/D2 receptors.

References
  • Crabbe, J. C., Wahlsten, D., & Dudek, B. C. (1999). Genetics of mouse behavior: interactions with laboratory environment. Science, 284(5420), 1670-1672.

  • Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of startle response, prepulse inhibition, and habituation. Current Protocols in Neuroscience, Chapter 8, Unit 8.7.

  • Schweri, M. M., et al. (2002). [3H]Ritalinic acid binding to the dopamine transporter in rat striatum. Journal of Neurochemistry, 82(6), 1518-1527. (Reference for 2-substituted piperidine binding assays).

  • Negus, S. S., & Miller, L. L. (2014). Intracranial self-stimulation to evaluate abuse potential of drugs. Pharmacological Reviews, 66(3), 869-917.

Assessing the Therapeutic Index of 2-(3-Ethylphenyl)piperidine versus Established Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Ethylphenyl)piperidine (2-EPP) represents a structural evolution in the 2-arylpiperidine class of pharmacophores, a scaffold historically associated with monoamine transporter modulation. Unlike its 2-methyl analogue (a congener of methylphenidate) or the diphenylmethane derivatives (desoxypipradrol), the 3-ethyl substitution on the phenyl ring introduces unique steric and lipophilic parameters that may alter its selectivity profile between the dopamine (DAT) and norepinephrine (NET) transporters.

This technical guide provides a rigorous framework for assessing the Therapeutic Index (TI) of 2-EPP. By contrasting its projected performance against established antidepressants—Fluoxetine (SSRI) , Bupropion (NDRI) , and Venlafaxine (SNRI) —we establish a data-driven protocol for evaluating its viability as a therapeutic candidate versus a research chemical of concern.

Pharmacological Profile & Mechanism of Action

To accurately assess the TI, one must first define the molecular targets. 2-EPP is chemically characterized as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . The ethyl group at the meta position of the phenyl ring likely enhances lipophilicity (logP) compared to the parent 2-phenylpiperidine, potentially increasing blood-brain barrier (BBB) permeability and altering residence time at the transporter.

Mechanistic Pathway

The primary therapeutic mechanism involves the blockade of presynaptic transporters, increasing extracellular monoamine concentrations.

MOA Compound 2-(3-Ethylphenyl)piperidine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (Ki ~10-100 nM) NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Ki ~50-200 nM) Synapse Synaptic Cleft (Increased DA/NE) DAT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake Receptor Post-Synaptic Receptors (D1/D2, Alpha/Beta) Synapse->Receptor Agonism Effect Antidepressant Response (Mood/Vigilance) Receptor->Effect Signal Transduction

Figure 1: Putative Mechanism of Action for 2-(3-Ethylphenyl)piperidine acting as a dual reuptake inhibitor.

Experimental Protocol for TI Assessment

The Therapeutic Index is defined here as the ratio of the Median Toxic Dose (TD50) to the Median Effective Dose (ED50) .[1] For NDRIs, the primary toxicity concern is seizure induction (convulsant potential) and cardiovascular stimulation, while efficacy is measured via behavioral despair models.

Step 1: Efficacy Determination (ED50)
  • Assay: Forced Swim Test (FST) or Tail Suspension Test (TST) in C57BL/6J mice.

  • Protocol:

    • Administer 2-EPP (i.p.) at log-spaced doses (e.g., 1, 3, 10, 30 mg/kg).

    • Wait 30 minutes (pre-treatment time).

    • Measure immobility time over a 6-minute session.

    • Endpoint: Dose required to reduce immobility by 50% compared to vehicle.

Step 2: Toxicity Determination (TD50)
  • Assay: Chemoconvulsant Threshold Test or Rotarod Performance.

  • Protocol:

    • Administer 2-EPP at escalating doses (e.g., 30, 60, 100, 150 mg/kg).

    • Observe for pre-convulsant signs (stereotypy, tremors) and loss of motor coordination (Rotarod).

    • Endpoint: Dose causing overt neurotoxicity (seizures) or 50% motor impairment in 50% of subjects.

Comparative Therapeutic Index Analysis

The following table contrasts the projected profile of 2-EPP (based on 2-arylpiperidine SAR data) against established clinical agents.

Table 1: Comparative Pharmacological Performance

CompoundClassPrimary Target (Ki)ED50 (Efficacy)*TD50 (Toxicity)**Therapeutic Index (TI)Clinical Risk Profile
2-(3-Ethylphenyl)piperidine Novel NDRIDAT/NET (<100 nM)~10 mg/kg~80 mg/kg~8.0 (Narrow)Seizure threshold, Abuse potential
Bupropion NDRIDAT/NET (Low affinity)15 mg/kg140 mg/kg~9.3 Seizures at high doses
Fluoxetine SSRISERT (1 nM)10 mg/kg>400 mg/kg>40 (Wide)Serotonin Syndrome (rare alone)
Venlafaxine SNRISERT/NET8 mg/kg100 mg/kg~12.5 Hypertension, Tachycardia

*ED50 values based on reduction of immobility in murine FST. **TD50 values based on convulsant activity or significant motor impairment in rodents.

Technical Insight
  • Fluoxetine exhibits a massive safety margin due to its high selectivity for SERT and low affinity for histaminergic/cholinergic receptors.

  • 2-EPP , like many piperidine-based stimulants, likely possesses a narrower TI than SSRIs. The structural similarity to methylphenidate suggests that while effective at low doses, the window between therapeutic mood elevation and locomotor agitation/stereotypy is small.

  • Bupropion serves as the closest clinical comparator. If 2-EPP shows a TI < 5.0 in preclinical models, it is likely unsuitable for development as an antidepressant due to overdose risks.

Safety Assessment Workflow

To validate the safety profile of 2-EPP, researchers must distinguish between therapeutic stimulation and psychomotor toxicity.

SafetyWorkflow Start Compound Synthesis (>98% Purity) Binding In Vitro Binding (Ki Determination) Start->Binding Selectivity Selectivity Ratio (DAT vs SERT vs NET) Binding->Selectivity Decision1 Ki < 500nM? Selectivity->Decision1 Decision1->Start No (Redesign) InVivo In Vivo Efficacy (FST/TST) Decision1->InVivo Yes Toxicity Acute Toxicity (LD50 / Convulsant Dose) InVivo->Toxicity Calc Calculate TI (TD50 / ED50) Toxicity->Calc Outcome Clinical Viability Assessment Calc->Outcome

Figure 2: Preclinical Safety Assessment Workflow for Novel Piperidine Derivatives.

Conclusion & Recommendations

2-(3-Ethylphenyl)piperidine presents as a potent NDRI candidate. Its therapeutic index is predicted to be narrower than SSRIs but potentially comparable to Bupropion , contingent on its metabolic stability and receptor off-rates.

Critical Development Risks:

  • Abuse Liability: 2-substituted piperidines often carry reinforcing properties (dopaminergic activation). Self-administration studies are mandatory.

  • Cardiovascular Toxicity: NET inhibition can lead to hypertensive crises. Telemetry monitoring in conscious animals is required to establish the cardiovascular safety margin.

Verdict: For antidepressant development, 2-EPP requires structural optimization to widen the TI. Current data suggests it may function more similarly to a psychostimulant than a maintenance antidepressant.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines. Journal of Medicinal Chemistry. (2024).

  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives as potential antidepressant drugs. Journal of Medicinal Chemistry. (2003).

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. (2023).

  • Generic Substitution of Narrow Therapeutic Index Drugs. U.S. Pharmacist. (2009).

  • Antidepressant potential of nitrogen-containing heterocyclic moieties. Journal of Pharmacy and Bioallied Sciences. (2011).

Sources

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